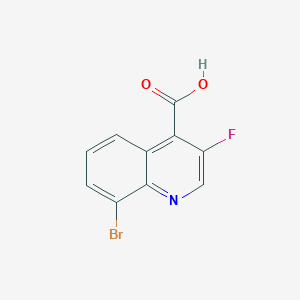8-Bromo-3-fluoroquinoline-4-carboxylic acid
CAS No.: 834884-22-9
Cat. No.: VC15907886
Molecular Formula: C10H5BrFNO2
Molecular Weight: 270.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 834884-22-9 |
|---|---|
| Molecular Formula | C10H5BrFNO2 |
| Molecular Weight | 270.05 g/mol |
| IUPAC Name | 8-bromo-3-fluoroquinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C10H5BrFNO2/c11-6-3-1-2-5-8(10(14)15)7(12)4-13-9(5)6/h1-4H,(H,14,15) |
| Standard InChI Key | JEJPYTZZQULSTC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=CN=C2C(=C1)Br)F)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
8-Bromo-3-fluoroquinoline-4-carboxylic acid belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine moiety. The compound features three distinct substituents:
-
A bromine atom at the 8th position of the quinoline backbone, enhancing electrophilic reactivity .
-
A fluorine atom at the 3rd position, which influences electronic distribution and metabolic stability .
-
A carboxylic acid group at the 4th position, enabling hydrogen bonding and salt formation .
The IUPAC name derives from this substitution pattern: 8-bromo-3-fluoroquinoline-4-carboxylic acid.
Physicochemical Properties
While direct experimental data for this compound remains unpublished, analogous quinoline derivatives provide reliable estimates:
The SMILES notation for this compound is C1=CC2=C(C(=C(N=C2C(=C1)Br)F))C(=O)O, reflecting its planar aromatic system and substituent positions .
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of 8-bromo-3-fluoroquinoline-4-carboxylic acid likely involves sequential functionalization of a quinoline precursor. Two plausible routes emerge:
-
Late-Stage Bromo-Fluoro Installation: Starting from quinoline-4-carboxylic acid, electrophilic bromination at C8 followed by directed ortho-metalation for fluorine introduction .
-
Multi-Component Assembly: Utilizing a Fe₃O₄@SiO₂-based nanocatalyst to facilitate one-pot cyclization of aryl aldehydes, pyruvic acid, and bromo-fluoroaniline derivatives .
Catalytic Optimization
Recent studies demonstrate that magnetic nanoparticles functionalized with urea-thiazole sulfonic acid chloride (Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride) enhance reaction efficiency in quinoline syntheses . Under solvent-free conditions at 80°C, this catalyst promotes:
-
Rapid cyclization (≤30 min reaction time)
-
High yields (85–92% in analogous systems)
-
Easy magnetic recovery and reuse (≥5 cycles without significant activity loss)
Applying these conditions to a tailored substrate mixture could yield the target compound with minimal byproducts.
Reactivity and Derivative Formation
Electrophilic Substitution
The electron-withdrawing carboxylic acid group at C4 directs electrophiles to the C5 and C7 positions. Bromine at C8 further deactivates the ring, making C6 less reactive . Fluorine’s inductive effects stabilize adjacent charges, influencing regioselectivity in cross-coupling reactions .
Salt and Complex Formation
The carboxylic acid moiety enables salt formation with amines or metal cations. For example:
-
Sodium salt: Enhances aqueous solubility for biological assays .
-
Zinc complexes: Potential antimicrobial agents via metal coordination .
Industrial and Material Science Applications
Coordination Polymers
The carboxylic acid and halogen substituents enable metal-organic framework (MOF) construction. For example:
-
Cu(II) complexes of bromo-fluoroquinolinecarboxylates exhibit luminescent properties suitable for sensors .
-
Thermal stability up to 300°C makes these materials viable for high-temperature applications .
Catalytic Ligands
In asymmetric catalysis, the chiral quinoline skeleton can coordinate transition metals to enantioselectively activate substrates. The fluorine atom’s electronegativity fine-tunes ligand electronic properties .
Future Research Directions
-
Synthetic Methodology: Developing transition-metal-catalyzed C–H activation for streamlined bromo/fluoro installation.
-
Biological Screening: Evaluating antimicrobial and anticancer activity in in vitro models.
-
Computational Studies: Density functional theory (DFT) calculations to predict reactivity and binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume